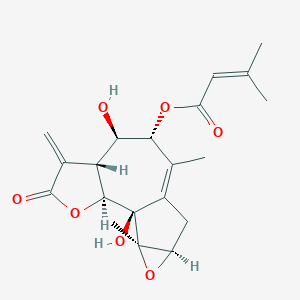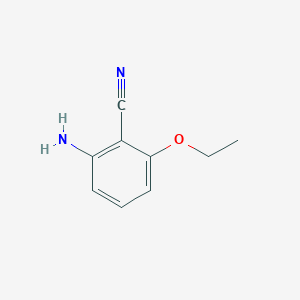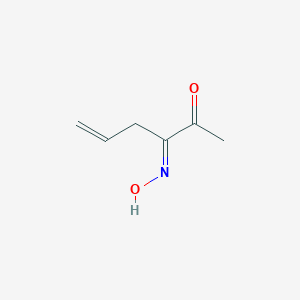
4-Cyano-1-methyl-1H-pyrazol-5-sulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide and related compounds often involves strategic chemical reactions to introduce the sulfonamide group into the pyrazole ring. A notable example in the literature is the synthesis and evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors, where sulfonamide-containing derivatives were prepared and evaluated for their ability to block cyclooxygenase-2 both in vitro and in vivo (Penning et al., 1997). Additionally, various methodologies for synthesizing pyrazole derivatives bearing sulfonamide moieties have been reported, showcasing the diversity in synthetic routes available for these compounds (El-Gaby et al., 2000).
Molecular Structure Analysis
The molecular structure of 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide has been characterized using a variety of spectroscopic techniques, including FT-IR, NMR, and sometimes X-ray crystallography. These analyses provide detailed information about the compound's molecular geometry, electronic distribution, and the nature of its functional groups. Quantum mechanical calculations and spectroscopic investigations, such as those performed by Govindasamy and Gunasekaran (2015), offer insights into the vibrational frequencies, molecular electrostatic potential, and non-linear optical properties of similar sulfonamide compounds, contributing to a deeper understanding of their chemical behavior and reactivity (Govindasamy & Gunasekaran, 2015).
Chemical Reactions and Properties
4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide participates in various chemical reactions, reflective of its reactive functional groups. These include nucleophilic substitution reactions, where the cyano and sulfonamide groups play crucial roles. Studies such as the efficient fluoride-mediated synthesis of 5-alkyl amino- and ether-substituted pyrazoles by Shavnya et al. (2005) highlight the reactivity of related pyrazole derivatives under nucleophilic substitution conditions, leading to the formation of products with diverse functional groups (Shavnya et al., 2005).
Wissenschaftliche Forschungsanwendungen
Biologische Aktivitäten
Pyrazole wurden kürzlich mit neuartigen biologischen Affinitäten berichtet . Sie zeigen ein breites Spektrum an physikalischen, chemischen und biologischen Eigenschaften . In der Natur sind heterozyklische Verbindungen weit verbreitet und spielen aufgrund ihres strukturellen Kerns, der in verschiedenen Naturprodukten vorkommt, einschließlich Hormonen, Antibiotika, Alkaloiden, Vitaminen und vielen anderen, eine wichtige Rolle im Stoffwechsel .
Chemoselektive Reaktionen
Die chemoselektive Reaktion von 3-Dimethylamino-2-aroyl-propennitril und Hydrazin in saurem Medium ergibt 4-Cyanopyrazol, während in basischem Medium 5-Aminopyrazole als Hauptprodukt entstehen . Dies zeigt das Potenzial von 4-Cyano-1-methyl-1H-pyrazol-5-sulfonamid in chemoselektiven Reaktionen.
Hemmung von GABA
Das 5-Amino-1-(2,6-Dichlor-4-trifluormethyl)phenyl)-4-(3-Ethoxyphenyl)-3-methylthiopyrazol wurde als potenter GABA (γ-Aminobuttersäure)-Inhibitor mit Selektivität für Insekten gegenüber Säugetierrezeptoren beschrieben . Dies deutet darauf hin, dass this compound möglicherweise in der neurologischen Forschung eingesetzt werden könnte.
Wachstumshemmende Aktivität
In Bezug auf die Empfindlichkeit gegenüber einigen einzelnen Zelllinien zeigte Verbindung 4a eine schwache bis moderate wachstumshemmende Aktivität gegenüber 14 Tumorzelllinien, die zu 7 verschiedenen Subpanels gehören, mit besonderem Einfluss auf die nicht-kleinzelligen Lungen-Hop-92- und CNS-SNB-75-Zelllinien (GI 50 27,5 bzw. 25,7 μM) . Dies deutet darauf hin, dass this compound möglicherweise in der wachstumshemmenden Forschung eingesetzt werden könnte.
Safety and Hazards
Zukünftige Richtungen
While the future directions for 4-Cyano-1-methyl-1H-pyrazole-5-sulfonamide are not explicitly mentioned in the search results, pyrazole derivatives are a promising class of compounds for the development of novel therapeutics . They have shown potential in the treatment of various diseases, including cancer .
Wirkmechanismus
Target of Action
It’s known that pyrazole derivatives have been found in many important synthetic drug molecules which bind with high affinity to multiple receptors .
Mode of Action
It’s known that pyrazole derivatives interact with their targets and cause changes that lead to their biological effects . For instance, some pyrazole derivatives are known to inhibit alcohol dehydrogenase, blocking the formation of toxic metabolites .
Biochemical Pathways
It’s known that pyrazole derivatives can affect a variety of biochemical pathways, depending on their specific targets .
Result of Action
It’s known that pyrazole derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Eigenschaften
IUPAC Name |
4-cyano-2-methylpyrazole-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4O2S/c1-9-5(12(7,10)11)4(2-6)3-8-9/h3H,1H3,(H2,7,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZOHDBQDBMFHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C#N)S(=O)(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111493-51-7 |
Source


|
| Record name | 4-cyano-1-methyl-1H-pyrazole-5-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)
![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)





![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)

![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)

